C5-Iodo Regiochemistry Enables 5-Aryl Coupling Versus 4-Aryl Coupling in 2-Fluoro-4-iodopyridine: A Regioisomeric Selectivity Comparison
The 5-iodo substitution in 2-fluoro-5-iodopyridin-4-ol directs palladium-catalyzed Suzuki-Miyaura coupling exclusively to the C5 position, yielding 5-aryl-2-fluoro-pyridin-4-ol derivatives. In contrast, the regioisomer 2-fluoro-4-iodopyridine undergoes Buchwald-Hartwig amination exclusively at the 4-position, producing 4-amino-2-fluoropyridine products . This constitutional differentiation is critical: for medicinal chemistry programs requiring 5-aryl-substituted pyridin-4-ol cores (present in multiple kinase inhibitor scaffolds), only the 5-iodo regioisomer provides direct access without requiring protecting-group manipulation or halogen-dance rearrangement steps [1]. The ortho-fluorinated iodopyridine class has been demonstrated to undergo palladium-catalyzed cross-coupling with terminal alkynes in moderate to good yields for the construction of thienopyridine scaffolds [2].
| Evidence Dimension | Regioselectivity of cross-coupling (site of C–C or C–N bond formation) |
|---|---|
| Target Compound Data | Coupling occurs at C5 (iodo position); product: 5-aryl-2-fluoro-pyridin-4-ol |
| Comparator Or Baseline | 2-Fluoro-4-iodopyridine: exclusive C–N coupling at C4 (iodo position) under Buchwald-Hartwig conditions |
| Quantified Difference | Constitutional isomerism of coupling products — C5-aryl vs. C4-amino — governed solely by iodine position |
| Conditions | Suzuki-Miyaura: Pd catalyst, boronic acid, base, solvent, thermal or microwave heating ; Sonogashira: PdCl2(PPh3)2 (5 mol%), CuI (5 mol%), Et3N, DMF, 65°C [2] |
Why This Matters
For procurement decisions, selecting the correct iodo-regioisomer determines whether the desired 5-aryl-pyridin-4-ol target can be synthesized directly or requires multi-step workarounds.
- [1] Rocca, P., Cochennec, C., Marsais, F., Thomas-dit-Dumont, L., Mallet, M., Godard, A., & Quéguiner, G. First Metalation of Aryl Iodides: Directed Ortho-Lithiation of Iodopyridines, Halogen-Dance, and Application to Synthesis. Journal of Organic Chemistry, 58(27), 7832–7838 (1993). View Source
- [2] Cai, J., Huang, S., He, R., Chen, L., Chen, D., Jiang, S., Li, B., & Li, Y. Access to Functionalized Thienopyridines via a Reagent-Capsule-Assisted Coupling, Thiolation and Cyclization Cascade Sequence. Organic & Biomolecular Chemistry (2016). View Source
